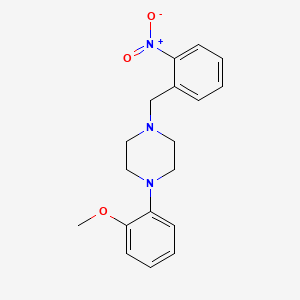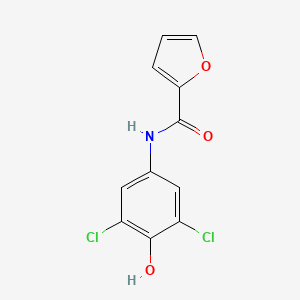
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, also known as DCDHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCDHA is a member of the acrylamide family of compounds, which are widely used in various industries, including pharmaceuticals, cosmetics, and water treatment.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed that N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. Additionally, N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide. One area of interest is the development of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide-based therapeutics for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide and to identify potential off-target effects. Finally, the synthesis and characterization of novel N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide derivatives may lead to the discovery of even more potent and selective compounds.
Synthesis Methods
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of cycloheptanone with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated the anti-inflammatory and analgesic properties of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
properties
IUPAC Name |
(E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c17-13-9-7-12(15(18)11-13)8-10-16(20)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOICBWUTQLWSE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)




![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)